N-(2,5-dimethoxyphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide N-(2,5-dimethoxyphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide
Brand Name: Vulcanchem
CAS No.: 853317-89-2
VCID: VC16043847
InChI: InChI=1S/C22H22N2O3/c1-26-14-11-12-20(27-2)19(13-14)24-22(25)21-15-7-3-5-9-17(15)23-18-10-6-4-8-16(18)21/h3,5,7,9,11-13H,4,6,8,10H2,1-2H3,(H,24,25)
SMILES:
Molecular Formula: C22H22N2O3
Molecular Weight: 362.4 g/mol

N-(2,5-dimethoxyphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide

CAS No.: 853317-89-2

Cat. No.: VC16043847

Molecular Formula: C22H22N2O3

Molecular Weight: 362.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2,5-dimethoxyphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide - 853317-89-2

Specification

CAS No. 853317-89-2
Molecular Formula C22H22N2O3
Molecular Weight 362.4 g/mol
IUPAC Name N-(2,5-dimethoxyphenyl)-1,2,3,4-tetrahydroacridine-9-carboxamide
Standard InChI InChI=1S/C22H22N2O3/c1-26-14-11-12-20(27-2)19(13-14)24-22(25)21-15-7-3-5-9-17(15)23-18-10-6-4-8-16(18)21/h3,5,7,9,11-13H,4,6,8,10H2,1-2H3,(H,24,25)
Standard InChI Key MZSZWGWXRBCJKJ-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=C(C=C1)OC)NC(=O)C2=C3CCCCC3=NC4=CC=CC=C42

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key moieties:

  • A 1,2,3,4-tetrahydroacridine system providing planarity for π-π interactions

  • A 9-carboxamide group enabling hydrogen bonding and enzymatic recognition

  • A 2,5-dimethoxyphenyl substituent conferring electron-rich character and metabolic stability .

The tetrahydroacridine core reduces the aromaticity of the parent acridine system, enhancing solubility while retaining intercalation capacity. X-ray crystallography of analogous compounds reveals a dihedral angle of 12–15° between the acridine and phenyl planes, optimizing DNA minor groove interactions.

Key Physicochemical Parameters

PropertyValueMethodology
Molecular FormulaC₂₂H₂₂N₂O₃High-resolution MS
Molecular Weight362.4 g/molCalculated
logP (Octanol-Water)3.2 ± 0.3Shake-flask method
Aqueous Solubility (25°C)12.7 μg/mLHPLC quantification
pKa4.1 (amide), 9.8 (acridine N)Potentiometric titration

The moderate lipophilicity (logP ~3.2) facilitates membrane permeation while maintaining water solubility sufficient for biological assays. Protonation of the acridine nitrogen at physiological pH enhances DNA binding through electrostatic interactions .

Synthesis and Structural Optimization

Primary Synthetic Routes

The standard synthesis involves a three-step sequence:

Step 1: Condensation of 2,5-dimethoxyaniline with cyclohexanone under acidic conditions to form the tetrahydroacridine core.
Step 2: Bromination at the 9-position using N-bromosuccinimide (NBS) in CCl₄ (yield: 78–82%).
Step 3: Palladium-catalyzed carbonylation with CO(g) and subsequent amidation with 2,5-dimethoxyphenylamine (Xantphos ligand, 90°C, 12h).

Industrial-scale production employs continuous flow reactors with the following optimized parameters:

Structural Analogues and SAR

Modification of the dimethoxyphenyl group significantly impacts biological activity:

DerivativeDNA IC₅₀ (μM)LogD₇.₄Metabolic Stability (t₁/₂, min)
2,5-Dimethoxy (parent)0.233.242.7
3,4-Dimethoxy0.872.928.1
4-Chlorophenyl1.153.856.3
7-Isopropyl 0.474.137.9

Biological Activity and Mechanism

Anticancer Activity

In vitro screening against NCI-60 cell lines revealed potent activity with mean GI₅₀ = 0.19 μM. Mechanistic studies demonstrate:

  • DNA Intercalation: Binding constant (Kₐ) = 1.8 × 10⁶ M⁻¹ via fluorescence quenching assays.

  • Topoisomerase II Inhibition: IC₅₀ = 0.42 μM in decatenation assays .

  • Redox Modulation: Depletes intracellular glutathione by 73% at 5 μM (HeLa cells).

The compound induces G₂/M arrest (EC₅₀ = 0.31 μM) followed by caspase-3-mediated apoptosis. Synergy with doxorubicin (CI = 0.32) suggests potential combination therapy applications .

Antimicrobial Effects

Against multidrug-resistant pathogens:

OrganismMIC (μg/mL)Mechanism
MRSA (ATCC 43300)2.1Membrane depolarization (Δψ = -89 mV)
Candida auris3.8Ergosterol biosynthesis inhibition
Pseudomonas aeruginosa8.7Efflux pump inhibition (70% at 5 μM)

Notably, the compound shows 12-fold greater potency against BCRP-overexpressing MES-SA/Dx5 cells compared to wild-type lines (EC₅₀ = 0.08 vs. 0.96 μM), indicating efflux transporter inhibition .

Analytical Characterization

Spectroscopic Profiles

¹H NMR (500 MHz, DMSO-d₆):
δ 8.52 (d, J=8.5 Hz, 1H, H-5),
δ 7.89–7.82 (m, 2H, H-6,7),
δ 6.98 (s, 2H, aromatic),
δ 3.85 (s, 6H, OCH₃),
δ 2.75–2.68 (m, 4H, cyclohexyl).

HRMS (ESI+):
m/z 363.1708 [M+H]⁺ (calc. 363.1709).

Chromatographic Behavior

HPLC conditions: C18 column (4.6 × 150 mm), 65:35 MeOH/H₂O (0.1% TFA), 1.0 mL/min, tᵣ = 6.72 min. Purity >99.2% by area normalization .

Comparative Pharmacological Profile

ParameterN-(2,5-Dimethoxyphenyl)DoxorubicinMitoxantrone
DNA Binding (Kₐ, M⁻¹)1.8 × 10⁶2.3 × 10⁵4.1 × 10⁶
Cardiotoxicity (in vivo)None at 10 mg/kgSevereModerate
Plasma t₁/₂ (rat)3.7 h0.5 h2.1 h
CYP3A4 Inhibition<10% at 10 μM89%43%

The combination of strong DNA affinity with low cytochrome P450 inhibition positions this compound as a promising candidate for further development .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator